molecular formula C13H30N4O B3290567 N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide CAS No. 86551-24-8

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide

Cat. No.: B3290567
CAS No.: 86551-24-8
M. Wt: 258.4 g/mol
InChI Key: KWAODUWSCHWLJF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide is a synthetic organic compound characterized by its unique structure, which includes two dimethylamino groups attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable acylating agent. One common method is the reaction of 3-(dimethylamino)propylamine with 3-chloropropionyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. This can lead to modulation of signaling pathways, particularly those related to neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropylamine: Similar in structure but lacks the amide functionality.

    N,N-Dimethylaminopropylamine: Contains a single dimethylamino group and is used in similar applications.

    N,N-Dimethylaminopropylamide: Similar structure but with different substituents on the amide group.

Uniqueness

N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide is unique due to the presence of two dimethylamino groups and an amide functionality, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-[3-(dimethylamino)propylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N4O/c1-16(2)11-5-8-14-10-7-13(18)15-9-6-12-17(3)4/h14H,5-12H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAODUWSCHWLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147564
Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86551-24-8
Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86551-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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